1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride
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Overview
Description
1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H15NO2·HCl. It is a derivative of tetrahydronaphthalene, characterized by the presence of an amino group, a methyl group, and a carboxylic acid group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydronaphthalene and methylamine.
Reaction Conditions: The reaction involves the introduction of an amino group and a carboxylic acid group to the tetrahydronaphthalene ring. This is achieved through a series of chemical reactions, including amination and carboxylation.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mechanism of Action
The mechanism of action of 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: These interactions can affect various biochemical pathways, influencing processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride can be compared with other similar compounds:
Similar Compounds: Examples include 1-amino-5,6,7,8-tetrahydronaphthalene and 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene.
Uniqueness: The presence of the methyl group and the specific positioning of the amino and carboxylic acid groups make this compound unique. These structural features influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-amino-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-6-7-12(13,11(14)15)10-5-3-2-4-9(8)10;/h2-5,8H,6-7,13H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGCPHNPOKSCDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2=CC=CC=C12)(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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